
In-Depth Technical Guide: Tetrahydrofuran, 2-(2-
chloroethoxy)- (CAS 6036-44-8)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Tetrahydrofuran, 2-(2-

chloroethoxy)

Cat. No.: B3044764 Get Quote

Disclaimer: Publicly available research, including detailed experimental protocols and biological

studies specifically for Tetrahydrofuran, 2-(2-chloroethoxy)- (CAS 6036-44-8), is limited. This

guide is a comprehensive overview based on available physicochemical data, analogous

chemical syntheses, and established principles of organic chemistry. It is intended for

researchers, scientists, and drug development professionals as a foundational resource.

Introduction
Tetrahydrofuran, 2-(2-chloroethoxy)- is a substituted cyclic ether. Its structure, featuring a

tetrahydrofuran (THF) ring and a 2-chloroethoxy side chain, suggests its potential utility as a

chemical intermediate and building block in organic synthesis. The presence of a reactive

chlorine atom makes it a candidate for various nucleophilic substitution reactions, enabling the

introduction of the 2-(tetrahydrofuran-2-yloxy)ethyl moiety into other molecules. This guide

provides a summary of its known properties, a proposed synthetic route, and an exploration of

its potential reactivity and applications.

Physicochemical Properties
The following tables summarize the known and predicted physicochemical properties of

Tetrahydrofuran, 2-(2-chloroethoxy)-.

Table 1: General and Physical Properties
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Property Value Source

CAS Number 6036-44-8 N/A

Molecular Formula C₆H₁₁ClO₂ [1]

Molecular Weight 150.60 g/mol [1]

Appearance Not specified (likely a liquid) N/A

Normal Boiling Point (Tboil) 468.15 K (Predicted) [2]

Critical Temperature (Tc) 651.05 K (Predicted) [2]

Critical Pressure (Pc) 3780 kPa (Predicted) [2]

Critical Volume (Vc) 0.495 m³/kmol (Predicted) [2]

Enthalpy of Vaporization

(ΔvapH°)

45.1 kJ/mol (at Tboil,

Predicted)
[2]

LogP (Octanol/Water Partition

Coefficient)
0.81 (Predicted) [2]

Water Solubility (log10WS) -1.13 mol/L (Predicted) [2]

Table 2: IUPAC and Other Identifiers

Identifier Type Identifier

IUPAC Name 2-(2-chloroethoxy)oxane

SMILES ClCCOC1CCCO1

InChI
InChI=1S/C6H11ClO2/c7-3-5-9-6-2-1-4-8-

6/h6H,1-5H2

InChIKey HWSKZKXGKIACEW-UHFFFAOYSA-N

Proposed Synthesis
While a specific, peer-reviewed synthesis for Tetrahydrofuran, 2-(2-chloroethoxy)- is not

readily available, a plausible route can be proposed based on the etherification of 2-
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hydroxytetrahydrofuran with 2-chloroethanol. 2-Hydroxytetrahydrofuran exists in equilibrium

with its open-chain tautomer, 4-hydroxybutanal. The synthesis would likely proceed under

acidic conditions to favor the cyclic hemiacetal and promote ether formation.

Proposed Experimental Protocol: Acid-Catalyzed
Etherification

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark

apparatus, add 2-hydroxytetrahydrofuran and an excess of 2-chloroethanol in a suitable

solvent such as toluene.

Catalyst Addition: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic

acid.

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is

removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the

product.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography (GC).

Workup: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a

mild base, such as a saturated sodium bicarbonate solution. Separate the organic layer,

wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

Purification: Remove the solvent under reduced pressure. The crude product can be purified

by vacuum distillation or column chromatography to yield pure Tetrahydrofuran, 2-(2-
chloroethoxy)-.
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Proposed Synthesis Workflow

Reactants:
2-Hydroxytetrahydrofuran

2-Chloroethanol

Acid Catalyst (e.g., p-TSA)
in Toluene

Reflux with Dean-Stark
(Azeotropic water removal)

Reaction Monitoring
(TLC or GC)

Aqueous Workup
(Neutralization, Extraction)

If complete

Drying and Solvent Removal

Purification
(Vacuum Distillation or

Column Chromatography)

Product:
Tetrahydrofuran,

2-(2-chloroethoxy)-

Click to download full resolution via product page

Proposed workflow for the synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-.
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Reactivity and Potential Applications
The chemical reactivity of Tetrahydrofuran, 2-(2-chloroethoxy)- is dominated by the

chloroethoxy group. The carbon atom bonded to the chlorine is electrophilic and susceptible to

nucleophilic attack, making this compound a useful alkylating agent.

Nucleophilic Substitution Reactions
The primary application of this compound is likely as an intermediate in the synthesis of more

complex molecules. It can be used to introduce the 2-(tetrahydrofuran-2-yloxy)ethyl group onto

various nucleophiles such as amines, alcohols, thiols, and carbanions.

Tetrahydrofuran,
2-(2-chloroethoxy)-

Alkylated Product
(Nu-CH2CH2-O-THF)

SN2 Reaction

Nucleophile (Nu-H)
e.g., R-NH2, R-OH, R-SH

HCl

Click to download full resolution via product page

General scheme for nucleophilic substitution reactions.

Potential in Drug Discovery and Materials Science
In drug discovery, the tetrahydrofuran moiety is a common structural motif in many biologically

active natural products. The introduction of the 2-(tetrahydrofuran-2-yloxy)ethyl group could be

a strategy to improve the pharmacokinetic properties of a drug candidate, such as solubility or

metabolic stability. In materials science, this compound could be used to modify polymers or

surfaces to impart specific properties.

Safety and Handling
Specific toxicological data for Tetrahydrofuran, 2-(2-chloroethoxy)- is not available. However,

based on its structure, precautions should be taken as for other chlorinated ethers and

tetrahydrofuran derivatives.

Toxicity: Assumed to be toxic. Handle with care, avoiding inhalation, ingestion, and skin

contact.
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Flammability: Tetrahydrofuran is highly flammable. The derivative is also expected to be

flammable. Keep away from heat, sparks, and open flames.

Peroxide Formation: Like its parent compound, tetrahydrofuran, this molecule may form

explosive peroxides upon exposure to air and light, especially during storage. It should be

stored under an inert atmosphere and tested for peroxides before heating or distillation.

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed in a

well-ventilated fume hood.

Analytical Methods
The primary analytical method for the characterization and purity assessment of

Tetrahydrofuran, 2-(2-chloroethoxy)- would be gas chromatography (GC), likely coupled with

mass spectrometry (GC-MS) for structural confirmation. Nuclear magnetic resonance (NMR)

spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy would also be crucial for structural

elucidation.

Conclusion
Tetrahydrofuran, 2-(2-chloroethoxy)- (CAS 6036-44-8) is a chemical compound with

potential as a synthetic intermediate, particularly as an alkylating agent to introduce the 2-

(tetrahydrofuran-2-yloxy)ethyl group. While detailed experimental data is scarce in the public

domain, its properties and reactivity can be inferred from its structure and the well-established

chemistry of tetrahydrofurans and alkyl chlorides. Researchers working with this compound

should proceed with caution, adhering to strict safety protocols, and may need to develop and

optimize synthetic and analytical procedures based on the principles outlined in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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